Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)

The PKCζ Pseudosubstrate Inhibitor is a cell-permeable peptide designed to selectively inhibit protein kinase C zeta (PKCζ) by mimicking its endogenous pseudosubstrate sequence. This inhibitor competitively binds to the kinase’s catalytic domain, effectively blocking its activity without affecting other PKC isoforms, ensuring high specificity. It serves as a valuable tool for studying PKCζ-mediated signaling pathways in cellular processes such as proliferation, differentiation, and apoptosis. The peptide is synthesized with high purity and stability, making it suitable for in vitro and ex vivo applications. Its precise mechanism of action allows researchers to dissect PKCζ's role in physiological and pathological contexts with minimal off-target effects.
PKCζ Pseudosubstrate Inhibitor structure
799764-07-1 structure
Product name:PKCζ Pseudosubstrate Inhibitor
CAS No:799764-07-1
MF:C68H130N30O9
MW:1512
CID:2090721
PubChem ID:137699841

PKCζ Pseudosubstrate Inhibitor Chemical and Physical Properties

Names and Identifiers

    • ?PKCζ Pseudosubstrate Inhibitor NEW
    • ​PKCζ Pseudosubstrate Inhibitor NEW
    • L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
    • CID 137699841
    • PKCζ Pseudosubstrate Inhibitor
    • PKC.zeta. Pseudosubstrate Inhibitor
    • Pseudosubstrate Inhibitor
    • PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
    • L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
    • PKCzeta Pseudosubstrate Inhibitor
    • Protein Kinase Czeta Pseudosubstrate Inhibitor
    • 799764-07-1
    • Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
    • InChI Key: SKRXKMHPFNOGGU-JBZCIANGSA-N
    • SMILES: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|

Computed Properties

  • Exact Mass: 1511.06370585g/mol
  • Monoisotopic Mass: 1511.06370585g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 27
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 107
  • Rotatable Bond Count: 62
  • Complexity: 2700
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 11
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 694
  • XLogP3: -8.7

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • Solubility: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml

PKCζ Pseudosubstrate Inhibitor Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-5mg
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
5mg
¥8176.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-500ug
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
500ug
¥1100.00 2022-04-26
1PlusChem
1P01EPT9-1mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
1mg
$239.00 2024-04-21
TargetMol Chemicals
T80071-1mg
PKCζ/ι pseudosubstrate inhibitor
799764-07-1
1mg
¥ 3180 2024-07-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73554-1mg
PKCζ Pseudosubstrate Inhibitor
799764-07-1 98%
1mg
¥2088.00 2022-04-26
A2B Chem LLC
AX65453-5mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
5mg
$683.00 2024-04-19
A2B Chem LLC
AX65453-1mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
1mg
$164.00 2024-04-19
TargetMol Chemicals
T80071-500μg
PKCζ/ι pseudosubstrate inhibitor
799764-07-1
500μg
¥ 1680 2024-07-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912696-1mg
PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
799764-07-1 98%
1mg
¥3,148.20 2022-01-14
1PlusChem
1P01EPT9-5mg
L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
799764-07-1 ≥95%
5mg
$905.00 2024-04-21

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